N-Acetyl-S-(4-nitrophenyl)-L-cysteine N-Acetyl-S-(4-nitrophenyl)-L-cysteine Used as a marker for low levels of exposure to benzene in industry.

Brand Name: Vulcanchem
CAS No.: 91088-55-0
VCID: VC20779107
InChI: InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1
SMILES: CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29 g/mol

N-Acetyl-S-(4-nitrophenyl)-L-cysteine

CAS No.: 91088-55-0

Cat. No.: VC20779107

Molecular Formula: C11H12N2O5S

Molecular Weight: 284.29 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-S-(4-nitrophenyl)-L-cysteine - 91088-55-0

Specification

Description Used as a marker for low levels of exposure to benzene in industry.

CAS No. 91088-55-0
Molecular Formula C11H12N2O5S
Molecular Weight 284.29 g/mol
IUPAC Name (2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1
Standard InChI Key LOBKSYPZBSVLLE-JTQLQIEISA-N
Isomeric SMILES CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
SMILES CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Canonical SMILES CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

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